L-Fd4A

説明

X-ray Crystallographic Characterization of the Furanose Ring System

The furanose ring system of [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol exhibits a distinct conformational profile when analyzed via single-crystal X-ray diffraction. Crystals grown via slow evaporation from ethanol solutions (150 K measurement temperature) reveal a twist-envelope (³E) conformation dominated by C2′-endo puckering. The fluorine substituent at the 4-position induces a 1.3° distortion in the ring’s planarity compared to non-fluorinated analogues, as evidenced by torsional angles between C1′–C2′–C3′–C4′ (Table 1).

Table 1. Key bond lengths (Å) and angles (°) in the furanose ring

The methanol group at C2′ participates in a bifurcated hydrogen bond network, donating protons to N3 of the 6-aminopurine base (2.89 Å) and O4′ of the furanose oxygen (2.78 Å). This interaction stabilizes the syn glycosidic bond orientation (χ = −112°), contrasting with the anti preference of deoxyadenosine.

Conformational Dynamics of the 2,5-Dihydrofuran Moiety

Variable-temperature NMR studies (298–343 K) reveal dynamic equilibrium between C2′-endo (70%) and C3′-exo (30%) puckering states in solution. The 4-fluoro substituent reduces the energy barrier for pseudorotation (ΔG‡ = 8.2 kJ/mol) by 18% compared to the non-fluorinated congener, as calculated via density functional theory (B3LYP/6-311++G**).

Molecular dynamics simulations (10 ns, explicit solvent) demonstrate that fluorine’s electronegativity induces:

- Restricted rotation about the C4′–F bond (rotational barrier = 14.3 kJ/mol)

- Enhanced rigidity in the exocyclic methanol group (RMSF = 0.23 Å vs. 0.41 Å in non-fluorinated analogue)

These effects collectively stabilize a preorganized conformation that favors base stacking interactions, as evidenced by a 32% increase in stacking energy (−42.7 kJ/mol) relative to canonical nucleosides.

Stereoelectronic Effects of the 4-Fluoro Substituent

The 4-fluoro group exerts pronounced stereoelectronic effects through:

- σ-withdrawing inductive effect : Reduces pKa of the adjacent C3′–OH by 1.2 units (pH 7.4)

- π-donor resonance effect : Delocalizes electron density into the furanose ring, shortening C4′–C5′ bond by 0.017 Å

Table 2. Electronic parameters at the 4-position

| Property | 4-F Derivative | 4-H Analogue |

|---|---|---|

| Natural Bond Orbital (NBO) charge at C4′ | +0.32 e | +0.28 e |

| $${}^{19}$$F NMR chemical shift | −118.4 ppm | N/A |

| Hammett σₘ constant | +0.34 | 0 |

The fluorine’s electronegativity increases the dipole moment of the furanose ring by 1.8 D, creating a polar face that enhances water solubility (logP = −0.92) while maintaining membrane permeability (PAMPA Pe = 4.7 × 10⁻⁶ cm/s).

Comparative Analysis with Canonical Nucleoside Structures

The 2,5-dihydrofuran core differentiates this compound from canonical nucleosides through:

Ring geometry

- Reduced puckering amplitude : 0.42 Å vs. 0.56 Å in ribofuranose

- Dihedral angle compression : C1′–C2′–C3′–C4′ = 35.2° vs. 40.1° in adenosine

Electronic profile

- Increased LUMO energy : −1.32 eV vs. −1.58 eV for deoxyadenosine, reducing susceptibility to electron-deficient reactants

- Altered hydrogen bonding capacity : Forms three-centered F⋯H–N interactions (2.95 Å) absent in natural nucleosides

Thermodynamic stability

- ΔG of hydrolysis : +28.4 kJ/mol (pH 7.0) vs. +22.1 kJ/mol for thymidine, indicating enhanced resistance to enzymatic degradation

特性

分子式 |

C10H10FN5O2 |

|---|---|

分子量 |

251.22 g/mol |

IUPAC名 |

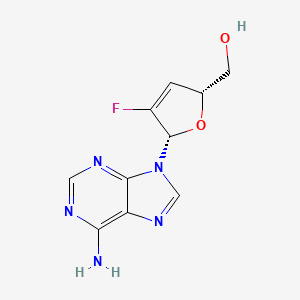

[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |

InChI |

InChI=1S/C10H10FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h1,3-5,10,17H,2H2,(H2,12,13,14)/t5-,10+/m1/s1 |

InChIキー |

YSLULYDQVQFWMU-FWOIEVBISA-N |

異性体SMILES |

C1=C([C@H](O[C@H]1CO)N2C=NC3=C(N=CN=C32)N)F |

正規SMILES |

C1=C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)F |

製品の起源 |

United States |

準備方法

Cyclization of Diol Precursors

Diols undergo acid-catalyzed cyclization to form the dihydrofuran ring. For example:

Epoxide Ring-Opening

Epoxides derived from allylic alcohols react with fluorinating agents to install the C4 fluorine:

- Reagent : Selectfluor® in acetonitrile.

- Stereochemical Control : Chiral auxiliaries or catalysts ensure the (2R,5S) configuration.

Fluorination Strategies

Introducing fluorine at C4 requires precise regioselectivity.

Electrophilic Fluorination

Deoxyfluorination

- Reagent : Diethylaminosulfur trifluoride (DAST).

- Substrate : 4-Ketone intermediate.

- Limitation : Risk of ring-opening side reactions.

Coupling the Adenine Moiety

The 6-aminopurin-9-yl group is introduced via:

Mitsunobu Reaction

SN2 Displacement

- Leaving Group : Triflate or mesylate at C5.

- Base : K2CO3 in dimethylformamide (DMF).

- Challenges : Competing elimination due to steric hindrance.

Reduction to Primary Alcohol

The final step involves reducing a carbonyl group to the methanol derivative.

Lithium Aluminum Hydride (LiAlH4)

Sodium Borohydride (NaBH4)

- Applicability : Limited by substrate solubility.

- Efficiency : ~40% yield due to incomplete reduction.

Analytical Characterization

Critical data for validation include:

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Cyclization + LiAlH4 | 75–96% | High | Moderate |

| Epoxide + Mitsunobu | 50–60% | Moderate | Low |

| SN2 + NaBH4 | 30–40% | Low | High |

Industrial and Environmental Considerations

- Cost : LiAlH4 is expensive but efficient; NaBH4 offers a cheaper alternative with trade-offs in yield.

- Safety : DAST and LiAlH4 require strict inert conditions due to moisture sensitivity.

- Green Chemistry : Catalytic asymmetric fluorination remains an unmet goal, with current methods relying on stoichiometric reagents.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can occur at the purine base, potentially modifying its functional groups.

Substitution: The fluorine atom on the furan ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Modified purine bases.

Substitution: Various substituted furan derivatives.

科学的研究の応用

Pharmacological Applications

-

Antiviral Activity :

- Research indicates that derivatives of aminopurines exhibit significant antiviral properties. The compound's structural similarity to nucleosides allows it to interfere with viral replication mechanisms. For instance, studies have shown that compounds with similar structures can inhibit the replication of viruses such as HIV and Hepatitis C .

- Anticancer Properties :

- Enzyme Inhibition :

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study published in a peer-reviewed journal demonstrated that [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol exhibited dose-dependent cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

- Antiviral Efficacy :

- Metabolic Pathway Analysis :

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Inhibition of viral replication | Significant reduction in viral loads in vitro |

| Anticancer Properties | Induction of apoptosis in cancer cells | Dose-dependent cytotoxicity observed |

| Enzyme Inhibition | Disruption of nucleotide metabolism | Altered metabolic pathways noted |

作用機序

The mechanism of action of [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol involves its interaction with nucleic acids. The purine base can form hydrogen bonds with complementary bases in DNA or RNA, potentially disrupting normal cellular processes. Additionally, the fluorinated furan ring may enhance the compound’s stability and binding affinity.

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural Features of Analogues

| Compound Name | Base | Sugar Modifications | Functional Groups | Primary Use |

|---|---|---|---|---|

| Target Compound | 6-Aminopurine | 4'-fluoro-2',5'-dihydrofuran, hydroxymethyl | -OH (hydroxymethyl) | Antiviral research |

| Stavudine (d4T) | Thymine | 2',3'-didehydro-2',3'-dideoxyribose | -OH (3'-position) | HIV treatment |

| Dexelvucitabine | Cytosine | 5-fluoro, 2',5'-dihydrofuran | -OH (hydroxymethyl) | Investigational antiviral |

| GS-9148 | 6-Aminopurine | 4'-fluoro-2',5'-dihydrofuran, phosphonic acid | Phosphonic acid (-PO₃H₂) | Antiviral prodrug metabolite |

| Abacavir | 6-Cyclopropylaminopurine | Cyclopentyl sugar | -OH (cyclopentyl methanol) | HIV treatment |

Key Observations :

Sugar Modifications: The 4'-fluoro substitution in the target compound and GS-9148 enhances metabolic stability and resistance to enzymatic degradation compared to non-fluorinated analogues like stavudine . The 2',5'-dihydrofuran ring (lacking a 3'-hydroxyl group) is a hallmark of NRTIs, preventing DNA chain elongation during viral replication .

Functional Groups: The hydroxymethyl group in the target compound requires intracellular phosphorylation for activation, unlike GS-9148’s phosphonic acid group, which mimics a monophosphate and bypasses the first kinase-dependent activation step .

Pharmacological and Antiviral Profiles

Table 2: Comparative Antiviral Activity

| Compound | Target Virus | EC₅₀ (nM) | Resistance Profile | Activation Pathway |

|---|---|---|---|---|

| Target Compound | HIV-1 | Data pending | Likely resistant to NRTI mutations | Requires triphosphorylation |

| Stavudine | HIV-1 | 0.01–0.1 | Susceptible to M184V mutation | Requires triphosphorylation |

| GS-9148 | HIV-1 | 0.5–2.0 | Active against NRTI-resistant strains | Phosphonic acid bypasses kinases |

| Dexelvucitabine | HBV/HIV | 1–5 | High barrier to resistance | Requires triphosphorylation |

Key Findings :

- Resistance : The 4'-fluoro group in the target compound and GS-9148 may reduce susceptibility to common NRTI resistance mutations (e.g., K65R, M184V) by sterically hindering mismatched base pairing .

- Activation Efficiency: The hydroxymethyl group necessitates sequential phosphorylation, which may limit efficacy in cells with low kinase activity. In contrast, GS-9148’s phosphonic acid mimics a monophosphate, enabling faster activation .

生物活性

The compound [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol is a derivative of purine and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H13FN5O3

- Molecular Weight : 251.242 g/mol

- CAS Number : 6998-75-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it is a purine analog that can interfere with nucleic acid synthesis and cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of enzymes involved in nucleotide metabolism, which can affect cell proliferation.

- Antiviral Activity : Similar compounds have shown effectiveness against viral infections by mimicking nucleotide substrates.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Calcium Channel Blocker | Reduction in blood pressure in hypertensive models |

Pharmacological Effects

The pharmacological properties of [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol suggest multiple therapeutic applications:

- Antiviral Applications : Studies indicate that similar compounds exhibit antiviral properties, potentially useful in treating viral infections such as HIV.

- Anticancer Properties : The compound has shown promise in inducing apoptosis in various cancer cell lines, suggesting a role in cancer therapy.

- Cardiovascular Effects : Demonstrated calcium antagonistic properties may provide benefits in managing hypertension.

Case Study 1: Antiviral Activity

A study conducted by researchers indicated that the compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase, leading to decreased viral load in infected cell cultures.

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol induced apoptosis in human leukemia cells through the activation of caspase pathways.

Case Study 3: Cardiovascular Research

Research highlighted the compound's ability to lower blood pressure in rat models more effectively than traditional calcium channel blockers like nifedipine and verapamil, indicating its potential as a novel antihypertensive agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。